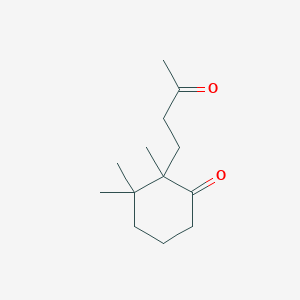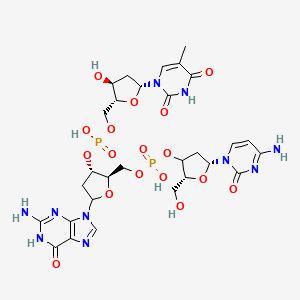
Deoxy(cytidylyl-guanylyl-thymidylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxy(cytidylyl-guanylyl-thymidylic acid) is a nucleotide sequence that plays a crucial role in the structure and function of DNA. This compound consists of three nucleotides: deoxycytidine, deoxyguanosine, and deoxythymidine, each linked by phosphodiester bonds. These nucleotides are essential for the storage and transmission of genetic information in living organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of deoxy(cytidylyl-guanylyl-thymidylic acid) involves the stepwise addition of nucleotides. The process typically starts with the protection of functional groups to prevent unwanted reactions. The nucleotides are then activated using reagents like phosphoramidites or phosphotriesters, which facilitate the formation of phosphodiester bonds under controlled conditions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of deoxy(cytidylyl-guanylyl-thymidylic acid) often employs automated DNA synthesizers. These machines use solid-phase synthesis techniques, where nucleotides are sequentially added to a growing chain anchored to a solid support. This method ensures high efficiency and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Deoxy(cytidylyl-guanylyl-thymidylic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction can produce reduced forms of the nucleotides .
Wissenschaftliche Forschungsanwendungen
Deoxy(cytidylyl-guanylyl-thymidylic acid) has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleotide interactions and the development of synthetic DNA sequences.
Biology: This compound is essential for understanding DNA replication, transcription, and repair mechanisms.
Medicine: It plays a role in gene therapy, where synthetic DNA sequences are used to treat genetic disorders.
Wirkmechanismus
The mechanism of action of deoxy(cytidylyl-guanylyl-thymidylic acid) involves its incorporation into DNA sequences. It interacts with specific enzymes and proteins involved in DNA replication and repair. The molecular targets include DNA polymerases, which facilitate the addition of nucleotides to the growing DNA strand, and DNA ligases, which seal the phosphodiester bonds between nucleotides .
Vergleich Mit ähnlichen Verbindungen
- Deoxyadenylyl-guanylyl-thymidylic acid
- Deoxycytidylyl-adenylyl-thymidylic acid
- Deoxyguanylyl-adenylyl-thymidylic acid
Comparison: Deoxy(cytidylyl-guanylyl-thymidylic acid) is unique due to its specific nucleotide sequence, which determines its interactions and functions within DNA. Compared to other similar compounds, it may exhibit different binding affinities and enzymatic activities, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
71002-61-4 |
|---|---|
Molekularformel |
C29H38N10O17P2 |
Molekulargewicht |
860.6 g/mol |
IUPAC-Name |
[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C29H38N10O17P2/c1-12-7-38(29(45)36-25(12)42)20-4-13(41)17(53-20)9-50-57(46,47)56-15-6-22(39-11-32-23-24(39)34-27(31)35-26(23)43)54-18(15)10-51-58(48,49)55-14-5-21(52-16(14)8-40)37-3-2-19(30)33-28(37)44/h2-3,7,11,13-18,20-22,40-41H,4-6,8-10H2,1H3,(H,46,47)(H,48,49)(H2,30,33,44)(H,36,42,45)(H3,31,34,35,43)/t13-,14?,15-,16+,17+,18+,20+,21+,22?/m0/s1 |
InChI-Schlüssel |
YOBFKXOSKVFYQU-JMHRVALTSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)OC4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N)N6C=NC7=C6N=C(NC7=O)N)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)N6C=NC7=C6N=C(NC7=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


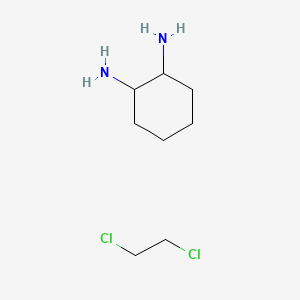
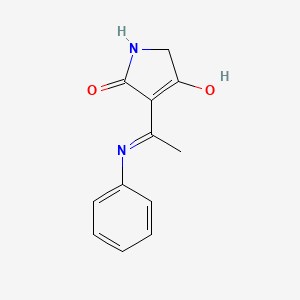

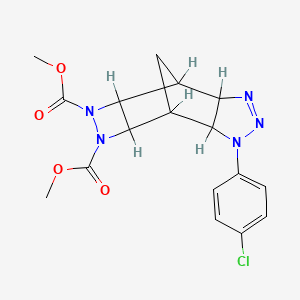
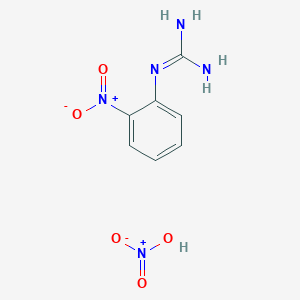
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
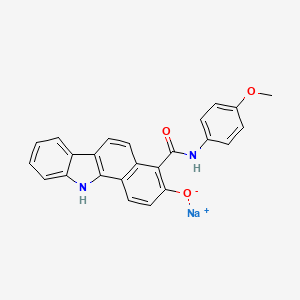
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)
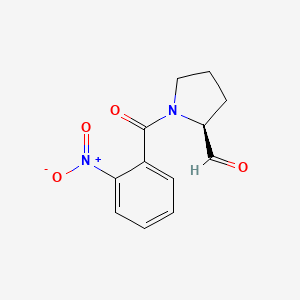

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
